4-(3,5-Difluorophenyl)-2-formylphenol
Description
4-(3,5-Difluorophenyl)-2-formylphenol is a biphenyl derivative featuring a 3,5-difluorophenyl group at the 4-position and a formyl (-CHO) substituent at the 2-position of the phenolic ring. Its molecular formula is C₁₃H₈F₂O₂, with a molecular weight of 234.20 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms, a reactive aldehyde group, and a phenolic hydroxyl group, making it versatile for applications in pharmaceuticals, organic electronics, and synthetic intermediates.
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAVZGLOTCSVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685124 | |
| Record name | 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111129-11-3 | |
| Record name | 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-2-formylphenol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the 3,5-difluorophenyl boronic acid and a suitable aryl halide.
Industrial Production Methods
In an industrial setting, the production of 4-(3,5-Difluorophenyl)-2-formylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: 4-(3,5-Difluorophenyl)-2-carboxyphenol
Reduction: 4-(3,5-Difluorophenyl)-2-hydroxyphenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(3,5-Difluorophenyl)-2-formylphenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive formyl group.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-2-formylphenol depends on its application:
Enzyme Inhibition: The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The compound can interact with specific receptors through hydrogen bonding and hydrophobic interactions, modulating receptor activity.
Comparison with Similar Compounds
Key Findings :
- The difluorophenyl derivative exhibits greater lipophilicity , enhancing membrane permeability in drug candidates, while the dicarboxyphenyl analog’s carboxylic groups enable metal chelation and solubility in polar solvents .
- The formyl group in both compounds allows for further functionalization (e.g., Schiff base formation), but the dicarboxyphenyl variant’s hygroscopic nature limits its use in moisture-sensitive reactions .
Piperazine Derivatives Containing 4-(3,5-Difluorophenyl) Moieties
A European patent (2023) describes solid forms of a piperazine-based drug candidate incorporating the 4-(3,5-difluorophenyl) group.
- Electronic Effects : Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
- Solubility : The difluorophenyl group reduces water solubility compared to hydroxyl or carboxylated analogs but improves bioavailability in lipid-rich environments .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(3,5-Difluorophenyl)-2-formylphenol, and how can purity be ensured?
- Synthesis : A common approach involves Friedel-Crafts acylation of 3,5-difluorobenzene derivatives followed by formylation. Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may link fluorophenyl groups to a phenolic backbone .
- Purity Assessment : Use NMR spectroscopy (¹H/¹³C) to confirm structural integrity, HPLC for quantitative purity (>98%), and mass spectrometry for molecular weight validation. Monitor residual solvents via GC-MS .
Q. How do steric and electronic effects of the 3,5-difluorophenyl group influence reactivity in cross-coupling reactions?
- The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability toward oxidation. Steric hindrance from the meta-fluorine positions can direct regioselectivity in reactions like nucleophilic aromatic substitution .
Q. What spectroscopic techniques are critical for characterizing 4-(3,5-Difluorophenyl)-2-formylphenol?
- ¹H NMR : Identify the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (split patterns due to fluorine coupling).
- ¹⁹F NMR : Confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic F).
- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?
- Contradiction Analysis :
- Dynamic effects : Fluorine’s quadrupolar moment may cause splitting artifacts. Use VT-NMR (variable temperature) to distinguish dynamic vs. static effects.
- Solvent interactions : Compare spectra in DMSO-d₆ vs. CDCl₃; phenolic protons may hydrogen-bond with DMSO, shifting peaks .
Q. What strategies optimize the compound’s stability during storage and reactions?
- Storage : Protect from light and moisture (store under argon at −20°C).
- Reaction Stability : Avoid strong bases to prevent formyl group degradation. Use scavengers (e.g., BHT) during free-radical reactions .
Q. How does 4-(3,5-Difluorophenyl)-2-formylphenol interact with biological targets (e.g., enzymes)?
- Mechanistic Insight : The formyl group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites. Fluorine enhances binding via hydrophobic interactions and modulates pharmacokinetics (e.g., metabolic stability) .
- Case Study : Analogues with similar fluorophenyl motifs inhibit p38 MAP kinase, showing anti-inflammatory activity (IC₅₀ < 100 nM) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Risks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
